molecular formula C24H42N2O5S B12632892 N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide CAS No. 920527-16-8

N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide

Cat. No.: B12632892
CAS No.: 920527-16-8
M. Wt: 470.7 g/mol
InChI Key: BFQVXKMPOTYFBO-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide: is a sulfonamide derivative characterized by the presence of a long octadecane chain, a nitro group, and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide typically involves the reaction of 4-hydroxy-2-nitroaniline with octadecane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential as an antimicrobial or anticancer agent. The presence of the sulfonamide group is known to impart biological activity, making it a candidate for drug development.

Industry: In materials science, this compound can be used in the development of surfactants and emulsifiers due to its amphiphilic nature. It can also be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide in biological systems involves the inhibition of enzymes that are crucial for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria.

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)octadecane-1-sulfonamide
  • N-(4-Nitrophenyl)octadecane-1-sulfonamide
  • N-(4-Hydroxy-2-nitrophenyl)hexadecane-1-sulfonamide

Comparison: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The long octadecane chain also imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier development. In contrast, similar compounds with shorter alkyl chains or lacking either the hydroxy or nitro group may exhibit different physical, chemical, and biological properties.

Properties

CAS No.

920527-16-8

Molecular Formula

C24H42N2O5S

Molecular Weight

470.7 g/mol

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)octadecane-1-sulfonamide

InChI

InChI=1S/C24H42N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32(30,31)25-23-19-18-22(27)21-24(23)26(28)29/h18-19,21,25,27H,2-17,20H2,1H3

InChI Key

BFQVXKMPOTYFBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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